molecular formula C18H17BrN4O3 B2700126 1-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 895648-63-2

1-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2700126
CAS RN: 895648-63-2
M. Wt: 417.263
InChI Key: LBIXAYSOUDGWKJ-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17BrN4O3 and its molecular weight is 417.263. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis of similar compounds involves practical methods for creating orally active antagonists, as demonstrated in the synthesis of a CCR5 antagonist (Ikemoto et al., 2005).
  • Another approach to synthesizing inhibitors for soluble epoxide hydrolase using 1,3,5-triazinyl piperidine-4-carboxamide is detailed, highlighting the importance of the triazine heterocycle for potency and selectivity (Thalji et al., 2013).

Crystal Structure Analysis

  • Research on compounds like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which was synthesized and analyzed for its crystal structure, provides insights into the structural aspects of such compounds (Prabhuswamy et al., 2016).

Antimicrobial and Antioxidant Properties

  • Studies have been conducted on the antipathogenic activity of thiourea derivatives, demonstrating significant effects on bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
  • The synthesis of bromophenols, including natural products from compounds with similar structures, shows effective antioxidant power in various assays (Balaydın et al., 2010).

Potential in Anticancer Research

  • Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, suggesting the potential of similar compounds in anticancer research (Rahmouni et al., 2016).

properties

IUPAC Name

1-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O3/c1-11-17(21-22-23(11)14-7-4-12(19)5-8-14)18(24)20-13-6-9-15(25-2)16(10-13)26-3/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIXAYSOUDGWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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